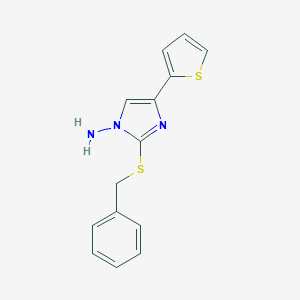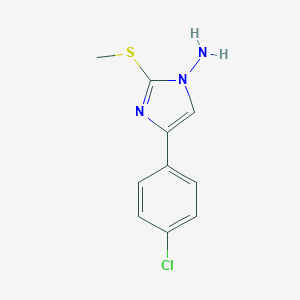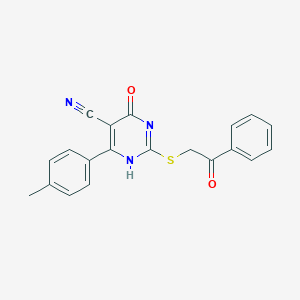
6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile, also known as MPSP, is a pyrimidine-based compound that has gained significant attention from the scientific community due to its potential applications in the field of medicinal chemistry. This compound exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of 6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile is not fully understood. However, it has been proposed that 6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile exerts its anti-inflammatory activity by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune responses. 6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile has also been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in the process of programmed cell death.
Biochemical and Physiological Effects:
6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which are known to contribute to the development of various diseases. Additionally, 6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of biological activities. However, one of the limitations of 6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile is its poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile. One potential area of research is the development of more efficient synthesis methods for 6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile. Additionally, further studies are needed to fully understand the mechanism of action of 6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile and its potential applications in the treatment of various diseases. Finally, the development of more water-soluble derivatives of 6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile could help to overcome some of the limitations associated with its poor solubility.
Synthesemethoden
The synthesis of 6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile involves the reaction of 4-methylbenzaldehyde with thiourea in the presence of acetic acid to yield 4-methylphenyl-2-thiohydantoin. This intermediate is then treated with ethyl cyanoacetate and benzoyl chloride to obtain 6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile.
Wissenschaftliche Forschungsanwendungen
6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile has also been shown to possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the growth of tumor cells. Additionally, 6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile exhibits antimicrobial activity against a wide range of microorganisms, including bacteria and fungi.
Eigenschaften
Molekularformel |
C20H15N3O2S |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C20H15N3O2S/c1-13-7-9-15(10-8-13)18-16(11-21)19(25)23-20(22-18)26-12-17(24)14-5-3-2-4-6-14/h2-10H,12H2,1H3,(H,22,23,25) |
InChI-Schlüssel |
VRWYEUPWCJGLQT-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)C3=CC=CC=C3)C#N |
SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)C3=CC=CC=C3)C#N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)C3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(6-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]-N'-methylurea](/img/structure/B292051.png)
![4-[(2E)-2-(2-amino-6-cyano-7-imino-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-3-ylidene)hydrazinyl]benzenesulfonamide](/img/structure/B292052.png)
![5,7-dimethyl-3-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292055.png)
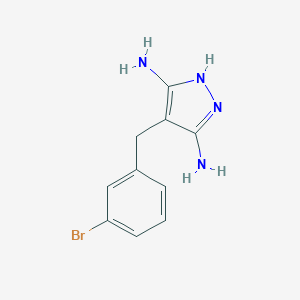
![2,7-Diamino-5-phenyl-3-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292058.png)
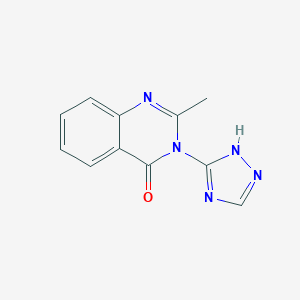
![3-(1,3,4-oxadiazol-2-yl)-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B292062.png)
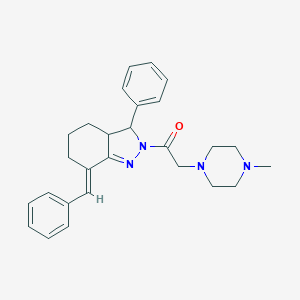
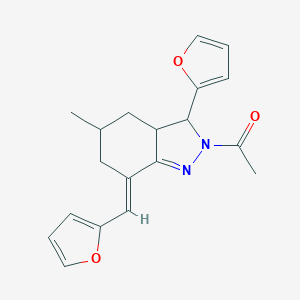
![2-cyano-N-methyl-3-oxo-3-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)propanethioamide](/img/structure/B292067.png)
![2-{[5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B292070.png)
![N-benzyl-N'-[4-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-1-yl]thiourea](/img/structure/B292071.png)
